4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
Description
4-(4-Chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a 1,3-oxazine derivative characterized by a chloro-substituted anilino group at position 4, a dimethylamino group at position 2, and a nitrile group at position 5. The 1,3-oxazine core is a six-membered heterocycle containing one oxygen and one nitrogen atom. Its synthesis likely involves challenges in cyclization due to the sensitivity of 1,3-oxazines under basic conditions, as noted in related compounds .
Properties
IUPAC Name |
4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-18(2)13-17-11(10(7-15)12(19)20-13)16-9-5-3-8(14)4-6-9/h3-6,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBPGXRGDRIJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135656 | |
| Record name | 4-[(4-Chlorophenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303997-23-1 | |
| Record name | 4-[(4-Chlorophenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303997-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Mannich reaction, where vanillin, aromatic amines (such as 4-chloroaniline), and cyclohexanone are used as starting materials. The reaction is catalyzed by chloroacetate ethanolamine-based ionic liquids and performed in ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (such as temperature, pressure, and catalysts) can enhance yield and efficiency. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Halogenation and other substitution reactions can modify the chloroanilino group, introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and chloride peroxidase are common reagents for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various halogenated derivatives.
Scientific Research Applications
4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has diverse applications in scientific research:
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile involves its interaction with molecular targets and pathways. For instance, its derivatives can induce oxidative stress in cancer cells, leading to cytotoxic effects . The compound may also inhibit specific enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents at position 4 of the 1,3-oxazine core.
Key Structural Analogues
Biological Activity
4-(4-Chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, with the CAS number 303997-23-1, is a complex organic compound notable for its potential biological activities. The compound's structure includes a chloroanilino group, a dimethylamino group, and an oxazine ring, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClN4O2 |
| Molar Mass | 290.7 g/mol |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 375.4 ± 52.0 °C (Predicted) |
| pKa | -2.00 ± 0.40 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in cancer research. Its derivatives have shown cytotoxic effects against several cancer cell lines by inducing oxidative stress, which leads to apoptosis in malignant cells .
Inhibition of GSK-3β
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a crucial target in the treatment of diseases like Alzheimer's and cancer . For instance, compounds with similar structures have demonstrated significant inhibition of GSK-3β activity with IC50 values in the micromolar range.
Case Studies
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various derivatives of this compound found that certain modifications enhanced its activity against neuroblastoma cell lines, indicating its potential as an anticancer agent .
- GSK-3β Inhibition : Another study utilized molecular docking to identify new inhibitors targeting GSK-3β, finding that compounds with structural similarities to our compound showed promising binding affinities and inhibitory effects in cellular assays .
Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Chloroaniline | Simple aromatic amine | Basic cytotoxic properties |
| 4-Chloro-N-[(4-chloroanilino)-(dimethylamino)phosphoryl]aniline | Complex amine with phosphoryl group | Enhanced biological activity |
The unique combination of functional groups in this compound allows it to exhibit distinct biological properties compared to simpler compounds like 4-chloroaniline.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
